2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H13N3O2/c1-16-9-5-3-2-4-7(9)8-6-10(15)14-11(12)13-8/h2-5,8H,6H2,1H3,(H3,12,13,14,15) |
InChI Key |
NBQCOGCCKYMJKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction Protocol
Reagents :
-
Meldrum’s acid
-
2-Methoxybenzaldehyde
-
Guanidinium carbonate
Conditions :
-
Catalyst : Amino-functionalized MCM-41 (10 mol%)
-
Solvent : DMF (0.5 mL)
-
Temperature : 120°C
Advantages :
-
Short Reaction Time : Completes in ≤3 hours vs. 24 hours for conventional methods.
-
Reusable Catalyst : Amino-MCM-41 retains activity for ≥5 cycles.
Characterization Data :
-
-NMR (DMSO-d₆) : δ 2.40 (m, 2H, CH₂), 4.68 (t, J = 8.0 Hz, 1H, CH), 6.48 (s, 2H, NH₂), 7.33–7.70 (m, 4H, aromatic).
Solvent-Free Catalytic Approaches
KF/Al₂O₃-Catalyzed Synthesis
Procedure :
-
Reagents : Meldrum’s acid, 2-methoxybenzaldehyde, guanidinium carbonate.
-
Catalyst : KF/Al₂O₃ (15 mol%).
-
Conditions : 120°C, 5 hours.
Limitations :
K₂CO₃-Assisted Synthesis
Conditions :
-
Solvent : DMF (0.5 mL).
-
Temperature : 120°C.
-
Time : 3.5 hours.
Trade-offs :
Mechanochemical Synthesis
Ball milling techniques offer a green alternative, though specific data for 2-methoxyphenyl derivatives are limited. General parameters for analogous compounds include:
-
Reagents : Equimolar aldehyde, Meldrum’s acid, guanidinium carbonate.
-
Conditions : 25 Hz, 30 minutes.
Post-Synthetic Modifications
Oxidative Desulfurization
For thione analogs, mCPBA (3-chloroperbenzoic acid) cleaves C–S bonds:
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Biginelli (Modified) | H₃PO₄ | Ethanol | 78 | 7 | 55 |
| Meldrum’s Acid + MCM-41 | Amino-MCM-41 | DMF | 120 | 1 | 72 |
| KF/Al₂O₃ | KF/Al₂O₃ | Solvent-free | 120 | 5 | 65 |
| K₂CO₃ | K₂CO₃ | DMF | 120 | 3.5 | 65 |
| mCPBA Oxidation | – | DCM | 25 | 3 | 85 |
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions with electron-rich aldehydes (e.g., 4-methoxy vs. 2-methoxy) require careful stoichiometric control.
-
Byproduct Formation : Acetone elimination from Meldrum’s acid necessitates rapid cyclization to minimize decomposition.
-
Scale-Up : Solvent-free protocols using amino-MCM-41 are preferred for industrial applications due to lower E-factor .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidinones .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydropyrimidinones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study published in Pharmaceuticals, derivatives were synthesized and evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The results demonstrated that certain derivatives showed potent inhibitory activity against DHFR, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that dihydropyrimidinones can exhibit activity against a range of bacterial strains.
Data Table: Antimicrobial Activity of Dihydropyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 64 µg/mL |
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of pyrimidine derivatives. The ability to modulate neurotransmitter systems and reduce oxidative stress indicates that compounds like this compound may be beneficial in treating neurodegenerative diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could significantly reduce neuronal cell death, indicating their therapeutic potential in conditions like Alzheimer's disease .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to enhance yield and purity while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one are best understood through comparison with related pyrimidinone derivatives. Key differences include substituent position, saturation state, stereochemistry, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings
The biphenyl substituent in (6S)-2-amino-6-(3'-methoxybiphenyl-3-yl)-3,6-dimethyl-... increases molecular weight and lipophilicity, critical for BACE inhibition .
Saturation and Flexibility: The 5,6-dihydro structure introduces partial saturation, enabling conformational adaptability for enzyme binding. This contrasts with fully unsaturated analogs (e.g., 2-amino-6-chloropyrimidin-4(3H)-one), which are rigid and often used as synthetic intermediates .
Stereochemistry :
- The (6S)-configured compound () demonstrates the importance of stereochemistry in biological activity, as enantiomers may exhibit divergent binding modes .
Physicochemical Properties :
- Methoxy groups improve water solubility via hydrogen bonding, whereas alkyl or aromatic substituents (e.g., phenethyl in ) enhance lipophilicity, affecting membrane permeability .
Biological Activity
2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one, also known by its CAS number 892761-69-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 189.21 g/mol. The compound features a pyrimidine ring substituted with an amino group and a methoxyphenyl group, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Testing : In studies involving multiple cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell proliferation. Specific IC50 values reported include:
- A549 (Lung Cancer) : IC50 = 1.07 ± 0.22 µg/mL
- HepG2 (Liver Cancer) : IC50 = 0.61 ± 0.19 µg/mL
- SGC-7901 (Gastric Cancer) : IC50 = 0.51 ± 0.13 µg/mL
These results suggest that the compound has a strong inhibitory effect on cancer cell growth compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain limited.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the methoxy group on the phenyl ring appears to enhance its activity compared to other similar pyrimidine derivatives. Structure-activity relationship studies suggest that modifications to the pyrimidine core can significantly alter its potency against various biological targets .
Case Studies and Research Findings
Several case studies have documented the effects of this compound in different biological contexts:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival times compared to control groups.
- Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways and modulate key signaling pathways involved in cell survival .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one?
- Methodological Answer :
-
Route 1 : A green, solvent-free approach involves the tandem reaction of 2-methoxybenzaldehyde derivatives, Meldrum’s acid, and isothioureas. This method emphasizes sustainability and yields up to 89% under optimized conditions .
-
Route 2 : Cyclocondensation of β-aminoamides with triethyl orthoacetate, producing dihydropyrimidinones via a six-membered transition state. This method avoids corrosive reagents and uses mild acetic acid catalysis .
-
Characterization : Post-synthesis, confirm structure via /-NMR (e.g., δ 7.2–6.8 ppm for aromatic protons), IR (C=O stretch ~1650 cm), and X-ray crystallography (if crystalline) .
Method Reagents/Conditions Yield (%) Key Reference Green synthesis Aldehydes, Meldrum’s acid, isothioureas, HO additive 70–89 Cyclocondensation β-Aminoamides, triethyl orthoacetate, acetic acid 65–85
Q. How is the compound’s tautomeric behavior analyzed experimentally?
- Methodological Answer :
- Variable-Temperature (VT) NMR : Monitor proton shifts in DMSO-d across 25–80°C to detect keto-enol tautomerism.
- X-ray Crystallography : Resolve hydrogen bonding networks (e.g., N–H⋯O interactions) to confirm dominant tautomeric forms .
- Computational Modeling : Compare DFT-optimized tautomer energies with experimental data to validate stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction. For example, a discrepancy in carbonyl signals may arise from solvent effects or polymorphism, resolved via crystallography .
- Dynamic NMR (DNMR) : Detect slow-exchange processes (e.g., ring puckering in dihydropyrimidinones) by analyzing line-shape changes at varying temperatures .
Q. What strategies optimize regioselectivity in functionalizing the dihydropyrimidinone core?
- Methodological Answer :
- Directed Metalation : Use Lewis acids (e.g., BF·OEt) to activate specific positions for electrophilic substitution.
- Protecting Groups : Temporarily block the 2-amino group with Boc anhydride to direct reactions to the 6-aryl position .
- Computational Guidance : Apply Fukui indices to predict electrophilic/nucleophilic sites based on frontier molecular orbitals .
Q. How do solvent and catalyst choices influence the sustainability of synthesis?
- Methodological Answer :
- Water as Solvent : Reduces toxicity and enables facile product isolation. For example, aqueous-phase synthesis minimizes byproducts and improves atom economy .
- Biocatalysis : Explore lipases or proteases for enantioselective modifications, avoiding heavy-metal catalysts .
Data Contradiction Analysis
Q. Why might X-ray and solution-phase NMR data suggest different molecular conformations?
- Methodological Answer :
- Crystal Packing Effects : Solid-state structures may stabilize non-dominant conformers via intermolecular H-bonds or π-stacking (e.g., face-to-face distances of ~3.7 Å observed in related compounds) .
- Solution Dynamics : Conformational flexibility in solution (e.g., ring inversion) averages NMR signals, masking minor tautomers. Use NOESY to detect through-space correlations and infer solution-phase geometry .
Mechanistic Insights
Q. What is the proposed mechanism for dihydropyrimidinone formation via β-aminoamide cyclization?
- Methodological Answer :
Carbonyl Activation : Triethyl orthoacetate generates a stabilized carbocation intermediate.
Nucleophilic Attack : The β-aminoamide’s amine attacks the electrophilic carbon, forming a six-membered transition state.
Ring Closure : Amide nitrogen participates in cyclization, releasing ethanol and yielding the dihydropyrimidinone core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
